molecular formula C16H22N2O3S B2639213 (3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone CAS No. 1795412-32-6

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone

Cat. No. B2639213
CAS RN: 1795412-32-6
M. Wt: 322.42
InChI Key: YZPQLXYQZXRRBB-UHFFFAOYSA-N
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Description

Pyrrolidine and piperidine are both five-membered heterocyclic compounds containing nitrogen. They are widely used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine and piperidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyrrolidine and piperidine derivatives is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

Pyrrolidine and piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and piperidine derivatives can also vary widely. For example, the melting point of a specific derivative was found to be between 302–306°C .

Scientific Research Applications

Synthesis and Structural Analysis

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone has been a subject of interest in various synthetic and structural studies. Researchers have focused on synthesizing boric acid ester intermediates involving benzene rings and analyzing their structures using techniques such as FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. The conformational and molecular structures of such compounds have been thoroughly examined and compared using density functional theory (DFT) and X-ray diffraction values, ensuring that the synthesized structures align with theoretical predictions. Investigations also extend to studying molecular electrostatic potential and frontier molecular orbitals to reveal physicochemical properties of the compounds (Huang et al., 2021).

Synthesis Challenges and Efficiency

Efficient synthesis of heterocycles containing both piperidine and pyridine rings has been a challenge due to inefficient processes requiring long reaction times. Research in this area has yielded methods for the synthesis of related compounds, such as (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, by overcoming these challenges. The synthesis involves multiple steps starting from readily available materials, indicating the potential of these methods for broader applications in organic synthesis (Zhang et al., 2020).

Biological Activities and Application

Researchers have also synthesized and characterized a series of novel compounds, including those with structures related to (3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone, to investigate their potential biological activities. For instance, a study focused on synthesizing and characterizing N-phenylpyrazolyl aryl methanones derivatives and examining their herbicidal and insecticidal activities. Such studies highlight the potential pharmaceutical and agricultural applications of these compounds (Wang et al., 2015).

Future Directions

The future of pyrrolidine and piperidine derivatives in drug discovery looks promising. These compounds offer a great chance of generating structural diversity, making them valuable tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-10-5-2-6-11-17)18-12-9-15(13-18)22(20,21)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPQLXYQZXRRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(piperidin-1-yl)methanone

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